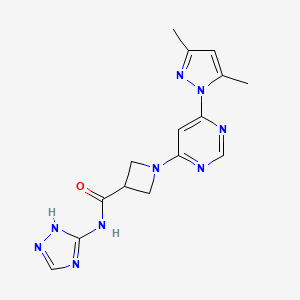
3-(4-Methyl-1,3-thiazol-2-yl)pyridine
Übersicht
Beschreibung
“3-(4-Methyl-1,3-thiazol-2-yl)pyridine” is an organic compound that belongs to the class of compounds known as diarylthioethers . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of “3-(4-Methyl-1,3-thiazol-2-yl)pyridine” involves several steps. The yield of the final product is typically around 62% . The synthesis process involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-1,3-thiazol-2-yl)pyridine” can be characterized by various spectroscopic techniques. For instance, the 1H-NMR spectrum shows signals corresponding to the various types of protons present in the molecule .Chemical Reactions Analysis
“3-(4-Methyl-1,3-thiazol-2-yl)pyridine” can undergo various chemical reactions. For example, it can react with 3-haloacetyl compounds in ethanol under reflux conditions to afford the desired 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines .Physical And Chemical Properties Analysis
“3-(4-Methyl-1,3-thiazol-2-yl)pyridine” is characterized by its physical and chemical properties. For instance, it has a melting point of 231–233 °C . It also exhibits specific chemical shifts in its 1H-NMR and 13C-NMR spectra .Wissenschaftliche Forschungsanwendungen
Drug Development
The thiazole moiety, which is present in “3-(4-Methyl-1,3-thiazol-2-yl)pyridine”, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . Molecules containing a thiazole ring behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Antibacterial Efficacy
Thiazole derivatives, such as those incorporating “3-(4-Methyl-1,3-thiazol-2-yl)pyridine”, have been synthesized and tested for their antibacterial efficacy . The synthesized imidazotriazole-incorporated thiazoles were investigated against a spectrum of microbiological species .
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . This property could be utilized in the development of drugs with lesser side effects .
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This could lead to the development of new antimicrobial and antifungal agents .
Antiviral Activity
Thiazole derivatives have demonstrated antiviral activities . This could potentially lead to the development of new antiviral drugs .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . This could be utilized in the development of diuretic drugs .
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown antitumor or cytotoxic activities . This could potentially lead to the development of new antitumor or cytotoxic drugs .
Zukünftige Richtungen
The future research directions for “3-(4-Methyl-1,3-thiazol-2-yl)pyridine” could involve further exploration of its biological activities and potential applications. For instance, it could be investigated for its potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .
Eigenschaften
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUXQYCTQDNCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-thiazol-2-yl)pyridine | |
CAS RN |
39067-27-1 | |
| Record name | 3-(4-methyl-1,3-thiazol-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)
![[4-(3-Phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725725.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)



![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)